4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)butanoic acid
CAS No.: 1240619-81-1
Cat. No.: VC0175340
Molecular Formula: C13H24N2O4
Molecular Weight: 272.34066
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1240619-81-1 |
|---|---|
| Molecular Formula | C13H24N2O4 |
| Molecular Weight | 272.34066 |
| IUPAC Name | 4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]butanoic acid |
| Standard InChI | InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-9-7-14(8-10-15)6-4-5-11(16)17/h4-10H2,1-3H3,(H,16,17) |
| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)CCCC(=O)O |
Introduction
Chemical Identity and Basic Properties
4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)butanoic acid is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a butanoic acid moiety. The compound serves as an important building block in organic synthesis, particularly in pharmaceutical research and development processes .
The core structure consists of a piperazine ring with a Boc-protected nitrogen atom at one position and a four-carbon chain terminating in a carboxylic acid group at another position. This bifunctional molecule allows for selective reactions at either the protected amine or carboxylic acid terminus .
Table 1: Chemical Identifiers and Basic Properties
| Parameter | Value |
|---|---|
| CAS Number | 1240619-81-1, 886362-32-9 |
| Molecular Formula | C₁₃H₂₄N₂O₄ |
| Molecular Weight | 272.34066 g/mol |
| IUPAC Name | 4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]butanoic acid |
| SMILES | CC(C)(C)OC(=O)N1CCN(CCCC(=O)O)CC1 |
| InChI | InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-8-6-14(7-9-15)6-4-5-11(16)17/h4-10H2,1-3H3,(H,16,17) |
| PubChem Compound ID | 90397912 |
Structural Characteristics
The molecular structure of 4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)butanoic acid contains several key functional groups that contribute to its chemical behavior and utility in synthetic applications. The compound features a six-membered piperazine heterocycle with two nitrogen atoms in positions 1 and 4. The nitrogen at position 1 is protected with a tert-butoxycarbonyl (Boc) group, which is a common protecting group in peptide synthesis and organic chemistry .
The second nitrogen atom at position 4 of the piperazine ring is connected to a four-carbon chain (butanoic acid) that terminates with a carboxylic acid functional group. This arrangement creates a bifunctional molecule with a protected amine at one end and a reactive carboxylic acid at the other .
The Boc protecting group consists of a carbonyl group attached to a tert-butyl ester, which provides steric hindrance and stability under basic conditions but can be selectively cleaved under acidic conditions. This selective deprotection capability makes the compound valuable in multistep synthetic procedures .
Physical and Chemical Properties
Physical Properties
4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)butanoic acid typically exists as a solid at room temperature. The physical properties contribute significantly to its handling and application in laboratory settings .
Table 2: Physical Properties
| Property | Value/Description |
|---|---|
| Physical State | Solid |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents (specific solubility data not provided in sources) |
| Storage Conditions | Refrigerated storage recommended |
| Shelf Life | 12 months after delivery date |
Chemical Reactivity
The chemical reactivity of 4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)butanoic acid is primarily determined by its two main functional groups: the Boc-protected piperazine and the terminal carboxylic acid .
The carboxylic acid group can participate in various reactions typical of carboxylic acids, including:
-
Esterification reactions
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Amide bond formation
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Reduction to alcohols
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Activation for coupling reactions
The Boc-protected piperazine nitrogen provides a latent reactive site that can be unmasked by acidic deprotection, typically using trifluoroacetic acid (TFA) or HCl in appropriate solvents. After deprotection, the secondary amine becomes available for further functionalization .
The compound's structure makes it particularly useful in sequential synthetic strategies where selective reactions at either the carboxylic acid or the protected amine are required .
| Category | Classification/Information |
|---|---|
| GHS Classification | Acute toxicity, oral (Category 4), H302 |
| Skin corrosion/irritation (Category 2), H315 | |
| Serious eye damage/eye irritation (Category 2A), H319 | |
| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335 | |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed |
| H315: Causes skin irritation | |
| H319: Causes serious eye irritation | |
| H335: May cause respiratory irritation | |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | |
| Storage Conditions | Refrigerated storage recommended |
| Store with appropriate labeling for hazardous materials |
When handling this compound, standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE), working in a well-ventilated area or fume hood, and following institutional guidelines for chemical waste disposal .
The availability of this compound from multiple suppliers indicates its relevance and demand in research settings. The consistent emphasis on "research use only" across suppliers underscores its designation as a laboratory reagent rather than a therapeutic agent .
Research Context and Related Compounds
Understanding 4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)butanoic acid in the broader context of piperazine chemistry and related compounds provides valuable insights into its significance in research and development.
Source describes research on related piperazine derivatives, specifically 1-substituted 4-[4-(1H-indol-3-yl)butyl]piperazines. While these compounds contain different substituents, they share the core piperazine structure and illustrate the broader research interest in piperazine-containing compounds with potential biological activity .
The chemical literature contains numerous examples of piperazine derivatives with pharmacological activity, including antipsychotics, antihistamines, and antimicrobials. The 4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)butanoic acid compound serves as a valuable building block for accessing such biologically relevant molecules through further synthetic modifications .
Related compounds found in the search results include:
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4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid (a related compound with an additional oxo group)
-
(4-((4-(tert-Butoxycarbonyl)piperazin-1-yl)methyl)phenyl)boronic acid (a related compound with a phenylboronic acid moiety)
-
(4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]phenyl)boronic acid (another boronic acid derivative)
These structurally related compounds further illustrate the versatility and importance of protected piperazine scaffolds in chemical research and development.
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